REACTION_CXSMILES
|
C([O:13][S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15])CCCCCCCCCCC.[CH:23](O[C:27](=[NH:29])[NH2:28])([CH3:25])[CH3:24].[CH:30](O)([CH3:32])[CH3:31]>>[N:28]#[C:27][NH2:29].[CH2:24]([C:22]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[S:14]([OH:13])(=[O:15])=[O:16])[CH2:23][CH2:25][CH2:31][CH2:30][CH2:32][CH2:21][CH2:22][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|
|
Name
|
O-isopropyl-isourea dodecylbenzene sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.C(C)(C)OC(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N#CN
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:13][S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15])CCCCCCCCCCC.[CH:23](O[C:27](=[NH:29])[NH2:28])([CH3:25])[CH3:24].[CH:30](O)([CH3:32])[CH3:31]>>[N:28]#[C:27][NH2:29].[CH2:24]([C:22]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[S:14]([OH:13])(=[O:15])=[O:16])[CH2:23][CH2:25][CH2:31][CH2:30][CH2:32][CH2:21][CH2:22][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|
|
Name
|
O-isopropyl-isourea dodecylbenzene sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.C(C)(C)OC(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N#CN
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |